(R)-(-)-Denopamine Hydrochloride, also known as TA-064, is a synthetic compound recognized for its role as a beta-adrenoceptor partial agonist. This compound is primarily noted for its cardiotonic properties, which enhance cardiac contractility without significantly increasing heart rate. As a phenylethanolamine derivative, it exhibits specific stereochemistry that contributes to its biological activity and pharmacological profile. The chemical formula for (R)-(-)-Denopamine is , and it exists as a hydrochloride salt to improve solubility and bioavailability.
(R)-(-)-Denopamine Hydrochloride is classified under beta-adrenoceptor agonists, specifically targeting the beta-1 adrenergic receptors in the heart. It is utilized in various pharmacological applications, particularly in treating heart conditions due to its selective action. The compound has been studied extensively for its potential therapeutic benefits in cardiology.
The synthesis of (R)-(-)-Denopamine Hydrochloride involves several steps, starting from commercially available starting materials. A typical synthetic route includes:
In industrial settings, optimized reaction conditions are employed to ensure high yield and purity, often utilizing high-performance liquid chromatography for purification and quality control.
The molecular structure of (R)-(-)-Denopamine Hydrochloride can be represented as follows:
The structural representation indicates that it contains a phenyl group, an ethanolamine moiety, and a hydroxyl group, contributing to its pharmacological properties .
(R)-(-)-Denopamine Hydrochloride can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for various applications in research and medicine.
(R)-(-)-Denopamine Hydrochloride exerts its effects by selectively binding to beta-1 adrenergic receptors in cardiac tissue. Upon binding, it activates these receptors, leading to an increase in cyclic adenosine monophosphate levels within the cells. Elevated levels of cyclic adenosine monophosphate enhance calcium influx into cardiac cells, resulting in increased cardiac contractility and improved cardiac output—particularly beneficial in patients with heart failure .
(R)-(-)-Denopamine Hydrochloride has several scientific uses:
The evolution of β-adrenergic agonists began with the isolation of adrenaline in the late 19th century [7]. Early non-selective agonists like isoproterenol provided inotropic support but caused dose-limiting tachycardia and peripheral vasodilation due to β₂-AR activation. The 1970s–1980s saw targeted development of β₁-selective agonists to minimize these effects. Denopamine (originally designated TA-064) emerged from efforts to create orally active cardiotonics for chronic heart failure. Unlike catecholamine-based agonists, its phenethylamine-derived structure conferred metabolic stability [3] [6]. The R enantiomer was identified as the biologically active form, showing 7-fold greater β₁-AR affinity than the S form [1].
β₁-AR exhibits stereoselective ligand recognition. (R)-(-)-Denopamine’s binding pocket accommodates its specific chiral configuration at the β-hydroxyl group, enabling optimal interaction with transmembrane helices 3 and 5 of the receptor [1] [8]. This enantiomer shows:
Table 1: Enantiomer-Specific Binding Affinities of Denopamine
Parameter | β₁-AR | β₂-AR | Selectivity Ratio (β₁:β₂) |
---|---|---|---|
Kᵢ (Inhibition Constant) | 46.9 μM | >300 μM | ~7:1 |
EC₅₀ (Adenylyl Cyclase Stimulation) | 0.11 μM | 0.77 μM | 7:1 |
(R)-(-)-Denopamine’s cardiotonic effects make it ideal for studying:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8